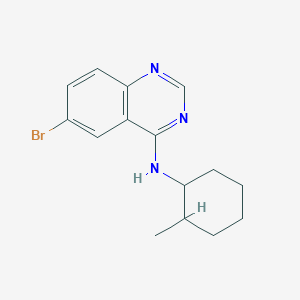![molecular formula C17H20BrNO2 B5026355 2-bromo-6-methoxy-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5026355.png)
2-bromo-6-methoxy-4-{[methyl(2-phenylethyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-6-methoxy-4-{[methyl(2-phenylethyl)amino]methyl}phenol, commonly known as BROMO, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. BROMO is a synthetic compound that belongs to the class of phenols and has a molecular weight of 421.34 g/mol.
Wirkmechanismus
The mechanism of action of BROMO is not fully understood. However, it has been proposed that BROMO exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. BROMO has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, BROMO has been shown to inhibit the activity of viral proteases, thereby preventing viral replication.
Biochemical and Physiological Effects:
BROMO has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BROMO has also been found to reduce the production of inflammatory cytokines, thereby reducing inflammation. Furthermore, BROMO has been shown to scavenge free radicals and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BROMO in lab experiments include its potent antitumor and antiviral activity, as well as its anti-inflammatory and antioxidant properties. However, the limitations of using BROMO in lab experiments include its high cost, limited availability, and potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on BROMO. One potential direction is to investigate the use of BROMO in combination with other anticancer drugs to enhance its antitumor activity. Another direction is to explore the use of BROMO in the treatment of viral infections such as hepatitis C and HIV. Furthermore, future research could focus on the development of novel synthetic methods for the production of BROMO, as well as the investigation of its potential toxicity and side effects.
Synthesemethoden
The synthesis of BROMO involves the reaction of 2-bromo-6-methoxy-4-nitrophenol with methyl(2-phenylethyl)amine in the presence of sodium borohydride. The reaction takes place under mild conditions and yields BROMO as a white solid.
Wissenschaftliche Forschungsanwendungen
BROMO has been extensively researched for its potential applications in the field of medicine. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. BROMO has also been found to possess antiviral activity against hepatitis C virus (HCV) and human immunodeficiency virus (HIV). Furthermore, BROMO has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-bromo-6-methoxy-4-[[methyl(2-phenylethyl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-19(9-8-13-6-4-3-5-7-13)12-14-10-15(18)17(20)16(11-14)21-2/h3-7,10-11,20H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKMCAZRTQQDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2=CC(=C(C(=C2)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-isopropyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B5026287.png)
![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5026288.png)
![3-(allylthio)-6-(1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5026292.png)
![4-butoxy-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5026300.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-(2-oxo-1-pyrrolidinyl)butanamide](/img/structure/B5026310.png)
![isopropyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B5026325.png)
![2-(dimethylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5026333.png)
![1-(4-butoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5026350.png)

![3-[({2-[(4-fluorobenzoyl)oxy]ethyl}amino)carbonyl]-1-methylpyridinium iodide](/img/structure/B5026360.png)
![N-methyl-1-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B5026366.png)
![3-(3,4-dimethoxyphenyl)-11-(2-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5026367.png)